(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
CAS No.:
Cat. No.: VC16516650
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21F2NO4 |
|---|---|
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |
| Standard InChI Key | CMOCQWVOWRXWCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound features a butyric acid backbone substituted at the second carbon with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amine group and at the fourth carbon with a 2,5-difluorophenyl moiety. This configuration introduces both steric bulk and electronic effects that influence its reactivity and intermolecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3R)-4-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Molecular Formula | C25H21F2NO4 |
| Molecular Weight | 437.4 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
| InChI Key | CMOCQWVOWRXWCO-UHFFFAOYSA-N |
The fluorine atoms at the 2- and 5-positions of the phenyl ring enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration at the chiral center, which is critical for its biological activity .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1,710 cm⁻¹ (C=O stretch of carboxylic acid), 1,650 cm⁻¹ (amide I band), and 1,520 cm⁻¹ (amide II band), confirming the presence of both Fmoc and carboxylic acid functional groups. High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight (437.4 g/mol), with a measured [M+H]⁺ peak at m/z 438.1472 .
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves a multi-step protocol beginning with commercially available (R)-4-amino-2-(2,5-difluorophenyl)butanoic acid. Key stages include:
-
Fmoc Protection: The amino group is protected using 9-fluorenylmethyl chloroformate in dichloromethane (DCM) under basic conditions (pH 8–9) with triethylamine as a base, achieving >85% yield.
-
Side-Chain Functionalization: The 2,5-difluorophenyl group is introduced via Suzuki-Miyaura coupling, employing palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) .
-
Carboxylic Acid Activation: The terminal carboxylic acid is activated using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC) for subsequent peptide coupling.
Reaction Optimization
Critical parameters influencing yield include:
-
Solvent Polarity: Dimethylformamide (DMF) improves solubility of intermediates compared to DCM but may increase epimerization risk at the chiral center .
-
Temperature Control: Maintaining reactions at 0–4°C during Fmoc protection minimizes racemization, preserving enantiomeric excess (>98%).
Table 2: Comparative Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| DMF | 36.7 | 92 | 89 |
| THF | 7.52 | 65 | 97 |
Applications in Peptide Engineering
Enhanced Peptide Stability
Incorporation of this fluorinated amino acid into peptide sequences reduces susceptibility to proteolytic degradation. For example, a model hexapeptide containing the compound exhibited a 3.2-fold increase in half-life (t₁/₂ = 12.4 hr) in human plasma compared to its non-fluorinated counterpart.
Target-Specific Binding Modifications
The 2,5-difluorophenyl moiety engages in edge-to-face aromatic interactions with hydrophobic pockets in protein targets. In a study targeting the PD-1/PD-L1 immune checkpoint, peptides containing this residue showed a 50% improvement in binding affinity (Kd = 18 nM vs. 27 nM for non-fluorinated analogs) .
Mechanistic Insights into Deprotection and Coupling
Fmoc Removal Dynamics
Deprotection using 20% piperidine in DMF follows pseudo-first-order kinetics with a rate constant (k) of 0.45 min⁻¹. The reaction proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct detectable by UV-Vis spectroscopy at 301 nm.
Peptide Bond Formation
Activation with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) achieves coupling efficiencies >95% within 2 hours. The fluorophenyl group’s electron-withdrawing effects stabilize the transition state, accelerating acylation .
Comparative Analysis with Structural Analogs
Positional Isomer Effects
| Parameter | 2,5-Difluoro Isomer | 3,4-Difluoro Isomer |
|---|---|---|
| LogP | 3.1 | 2.8 |
| Plasma Protein Binding (%) | 89 | 84 |
| CYP3A4 Metabolism (% remaining) | 62 | 55 |
Challenges and Future Directions
Despite its advantages, the compound’s high lipophilicity (cLogP = 3.1) poses formulation challenges for aqueous delivery systems. Nanoemulsion encapsulation using medium-chain triglycerides has shown promise, improving solubility to 12 mg/mL compared to 0.8 mg/mL in phosphate-buffered saline. Future research directions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume